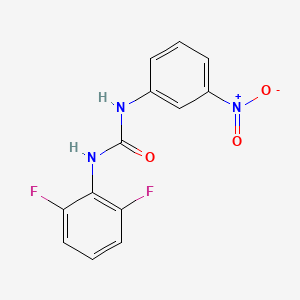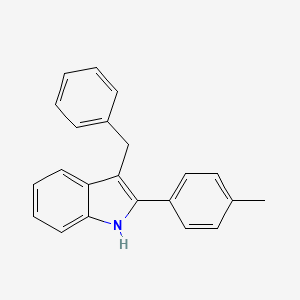
N-(2,6-Difluorophenyl)-N'-(3-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Difluorophenyl)-N’-(3-nitrophenyl)urea: is an organic compound that belongs to the class of ureas This compound is characterized by the presence of two aromatic rings substituted with fluorine and nitro groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Difluorophenyl)-N’-(3-nitrophenyl)urea typically involves the reaction of 2,6-difluoroaniline with 3-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea linkage.
Industrial Production Methods: Industrial production of N-(2,6-Difluorophenyl)-N’-(3-nitrophenyl)urea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound’s purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2,6-Difluorophenyl)-N’-(3-nitrophenyl)urea can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Nitroso derivatives, hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: N-(2,6-Difluorophenyl)-N’-(3-nitrophenyl)urea is used as a building block in organic synthesis
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and protein binding due to its unique structural features.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with specific biological activities. Its structural features may contribute to its activity as an enzyme inhibitor or receptor modulator.
Industry: In the industrial sector, N-(2,6-Difluorophenyl)-N’-(3-nitrophenyl)urea can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2,6-Difluorophenyl)-N’-(3-nitrophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s urea linkage and aromatic rings allow it to bind to specific sites on proteins, potentially inhibiting their activity or modulating their function. The presence of fluorine and nitro groups may enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- N-(2,6-Difluorophenyl)-N’-(4-nitrophenyl)urea
- N-(2,6-Difluorophenyl)-N’-(3-chlorophenyl)urea
- N-(2,6-Difluorophenyl)-N’-(3-methylphenyl)urea
Uniqueness: N-(2,6-Difluorophenyl)-N’-(3-nitrophenyl)urea is unique due to the specific positioning of the nitro group on the aromatic ring, which may influence its chemical reactivity and biological activity. The presence of fluorine atoms also contributes to its distinct properties, such as increased stability and lipophilicity.
Propriétés
Numéro CAS |
847371-15-7 |
|---|---|
Formule moléculaire |
C13H9F2N3O3 |
Poids moléculaire |
293.23 g/mol |
Nom IUPAC |
1-(2,6-difluorophenyl)-3-(3-nitrophenyl)urea |
InChI |
InChI=1S/C13H9F2N3O3/c14-10-5-2-6-11(15)12(10)17-13(19)16-8-3-1-4-9(7-8)18(20)21/h1-7H,(H2,16,17,19) |
Clé InChI |
UNCZCYQCPOSROC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=C(C=CC=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)
![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
![3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B14205990.png)
![2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate](/img/structure/B14205992.png)
![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-](/img/structure/B14206001.png)
![Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate](/img/structure/B14206004.png)


![4-(Methylsulfanyl)-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14206012.png)
![2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14206020.png)

![5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde](/img/structure/B14206034.png)
